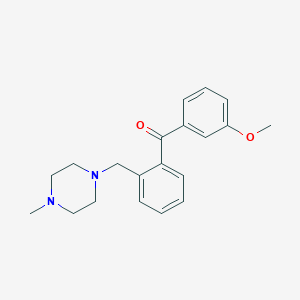

3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898782-78-0

Cat. No.: VC3868470

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898782-78-0 |

|---|---|

| Molecular Formula | C20H24N2O2 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (3-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

| Standard InChI | InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-17-6-3-4-9-19(17)20(23)16-7-5-8-18(14-16)24-2/h3-9,14H,10-13,15H2,1-2H3 |

| Standard InChI Key | WJIASZDEUZRVJD-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a benzophenone backbone with two distinct functional groups:

-

A methoxy group (-OCH₃) at the 3' position of the aromatic ring, which donates electron density through resonance effects.

-

A 4-methylpiperazinomethyl group at the 2 position, introducing a tertiary amine moiety that enhances molecular flexibility and potential for hydrogen bonding .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 324.417 g/mol |

| Density | 1.122 g/cm³ |

| Boiling Point | 482.1°C at 760 mmHg |

| Flash Point | 245.4°C |

| LogP | 2.55 |

| Polar Surface Area (PSA) | 32.78 Ų |

| Refractive Index | 1.578 |

These properties are critical for predicting solubility, reactivity, and bioavailability in drug discovery contexts .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Core Formation: Condensation of 3-methoxybenzoyl chloride with 2-methylphenylmagnesium bromide yields the benzophenone backbone.

-

Piperazine Introduction: The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution or reductive amination, using 4-methylpiperazine and formaldehyde under acidic conditions.

-

Purification: Final purification via column chromatography or recrystallization ensures >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Reaction Mechanisms

-

Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the para and ortho positions, enabling halogenation or nitration.

-

Amine-Alkylation: The piperazine nitrogen reacts with alkyl halides, forming quaternary ammonium salts under mild conditions .

-

Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl group to a secondary alcohol, altering pharmacological activity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and serotonin receptor modulators. Its piperazine group is a common pharmacophore in antipsychotics like aripiprazole .

Materials Science

As a UV absorber, the benzophenone core stabilizes polymers against photodegradation. The methoxy group enhances compatibility with polar substrates like polyesters .

Comparative Analysis with Structural Analogs

The methoxy group in 3'-methoxy-2-(4-methylpiperazinomethyl) benzophenone improves aqueous solubility compared to halogenated analogs, making it preferable for oral drug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume